molecular formula C10H8N2O4 B3276997 Methyl 2-(4-cyano-2-nitrophenyl)acetate CAS No. 651747-70-5

Methyl 2-(4-cyano-2-nitrophenyl)acetate

Cat. No.: B3276997
CAS No.: 651747-70-5
M. Wt: 220.18 g/mol
InChI Key: FWIITEPZVPNZFL-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a high-purity chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound integrates multiple functional groups—including an ester, a nitrile, and an aromatic nitro group—on a single benzene ring, making it a versatile intermediate for constructing complex heterocyclic systems. Its primary research value lies in the synthesis of photoluminescent materials. Compounds with similar structural motifs, such as nitrile and nitro substituents on an aromatic ring, are employed as key intermediates in the preparation of indazole-based fluorophores that exhibit strong yellow-green photoluminescence in the solid state . These fluorophores are promising for applications in lighting technology and as molecular probes in biochemical studies . Furthermore, the reactive nitro group can be readily reduced to an amine, enabling the compound to serve as a precursor for various nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs) . The structure is related to other valuable intermediates like Methyl 1-(4-cyano-2-nitrophenyl)-1H-indazole-3-carboxylate, underscoring its utility in N-arylation chemistry . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-cyano-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)5-8-3-2-7(6-11)4-9(8)12(14)15/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIITEPZVPNZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291406
Record name Methyl 4-cyano-2-nitrobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651747-70-5
Record name Methyl 4-cyano-2-nitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651747-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyano-2-nitrobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate typically involves the reaction of 4-cyano-2-nitrobenzaldehyde with methyl acetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the cyanoacetylation of amines, where the treatment of substituted aryl amines with alkyl cyanoacetates yields the desired cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyano-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron powder in acetic acid at elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-amino-4-cyano-2-nitrophenylacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-cyano-2-nitrophenylacetic acid.

Scientific Research Applications

Methyl 2-(4-cyano-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyano-2-nitrophenyl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of Methyl 2-(4-cyano-2-nitrophenyl)acetate with its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Properties/Applications
This compound C₁₀H₈N₂O₄ -CN (4), -NO₂ (2) 220.18 High reactivity in nitrile-based synthesis
Ethyl 2-(4-Chloro-2-nitrophenyl)acetate C₁₀H₁₀ClNO₄ -Cl (4), -NO₂ (2) 243.64 Pharmaceutical intermediate
Methyl 2-(4-fluoro-3-nitrophenyl)acetate C₉H₈FNO₄ -F (4), -NO₂ (3) 213.16 Agrochemical applications
3-Methyl-2-nitrophenyl acetate C₉H₉NO₄ -CH₃ (3), -NO₂ (2) 195.17 Solubility in non-polar solvents
tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate C₁₄H₁₇NO₄ -NO₂ (4), -C(CH₃)₃ (ester) 263.29 Crystalline structure (X-ray analyzed)

Electronic and Steric Effects

  • Cyano vs. Halogen Substituents: The -CN group (target compound) is more polarizable than -Cl or -F (–10), enhancing dipole interactions and solubility in polar aprotic solvents.
  • Ester Group Variations : Methyl esters (target compound) exhibit higher volatility and lower hydrophobicity compared to ethyl or tert-butyl esters (e.g., ).

Crystallographic and Physical Properties

  • Crystal Packing: The tert-butyl derivative () exhibits a well-defined crystalline structure stabilized by weak hydrogen bonds (C-H···O), whereas the target compound’s cyano group may promote dipole-driven packing.
  • Melting Points: Nitro and cyano groups elevate melting points compared to methyl-substituted analogs (e.g., 3-Methyl-2-nitrophenyl acetate, ).

Biological Activity

Methyl 2-(4-cyano-2-nitrophenyl)acetate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article reviews its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group (CN-C\equiv N) and a nitro group (NO2-NO_2) attached to a phenyl ring. Its molecular formula is C10H8N2O4C_{10}H_8N_2O_4, with a molecular weight of approximately 220.18 g/mol. The presence of these functional groups significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with cyano and nitro groups often exhibit antimicrobial activity. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The dual inhibition of bacterial topoisomerases has been noted as a mechanism through which these compounds exert their antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
This compoundTBDE. coli, S. aureus
Compound 7a<0.03125Enterococcus faecalis
Compound derived from benzothiazole<0.25K. pneumoniae

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit key enzymes involved in bacterial DNA replication.
  • Electrophilic Reactions : The cyano group may act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting their function.

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of various nitro-containing compounds against Gram-positive and Gram-negative bacteria, demonstrating that those similar to this compound showed promising results in terms of minimal inhibitory concentrations (MICs). The study highlighted the importance of structural features in enhancing antibacterial activity .
  • Pharmacological Applications : Investigations into the pharmacological applications of related cyano compounds have suggested potential anti-inflammatory and anticancer properties, although specific studies on this compound remain limited .

Synthesis

This compound can be synthesized through various methods involving nitration and subsequent reactions with cyanoacetic derivatives. The general synthetic route includes:

  • Nitration : Introduction of the nitro group using nitrating agents such as concentrated sulfuric acid and nitric acid.
  • Formation of the Ester : Reaction with methyl acetate under acidic conditions to yield the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-cyano-2-nitrophenyl)acetate, and how can reaction conditions be controlled to maximize yield?

  • The synthesis typically involves multi-step reactions, such as nucleophilic substitution or esterification, with careful control of temperature, solvent polarity, and catalysts. For example, the cyano and nitro groups require inert atmospheres to prevent undesired side reactions. Purification via column chromatography or recrystallization is critical for achieving high purity (>98%) .

Q. How do the electron-withdrawing groups (nitro and cyano) influence the compound’s reactivity in organic transformations?

  • The nitro group enhances electrophilic aromatic substitution at specific positions, while the cyano group facilitates nucleophilic additions. These groups also stabilize intermediates in reduction or hydrolysis reactions, enabling selective modifications (e.g., nitro-to-amine reduction for bioactive derivatives) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C) identifies proton environments and ester/aromatic linkages. FT-IR confirms functional groups (C≡N stretch at ~2200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). LC-MS validates molecular weight and purity .

Q. How can computational methods (e.g., DFT) predict the compound’s stability or interaction with biological targets?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer tendencies. Molecular docking simulations assess binding affinities to enzymes, guiding drug discovery applications .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX software address them?

  • Disordered nitro/cyano groups complicate electron density maps. SHELXL refinement strategies, such as PART and DFIX commands, constrain bond lengths/angles. High-resolution data (≤0.8 Å) and TWIN/BASF commands resolve twinning in polar space groups .

Q. How do steric and electronic effects impact regioselectivity in cross-coupling reactions involving this compound?

  • Steric hindrance from the ortho-nitro group directs coupling to the para position. Pd-catalyzed Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) to suppress homocoupling. Kinetic studies using in-situ IR monitor reaction progress .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

  • Discrepancies may arise from assay conditions (pH, ionic strength) or enzyme isoforms. Dose-response curves (IC₅₀) with positive controls (e.g., staurosporine for kinases) and molecular dynamics simulations validate target specificity .

Q. How can solvent effects in photophysical studies be quantified for nitroaromatic derivatives?

  • Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) correlates solvent polarity with absorption/emission shifts. Solvatochromic shifts in UV-Vis spectra (e.g., λₘₐₓ in DMSO vs. hexane) reveal solvation dynamics .

Methodological Considerations

  • Synthesis Optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios for reaction robustness .
  • Crystallography : Employ synchrotron radiation for high-resolution data collection. Refinement in Olex2 or Phenix improves model accuracy .
  • Biological Assays : Include orthogonal assays (e.g., SPR and ITC) to confirm binding thermodynamics and kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-cyano-2-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-cyano-2-nitrophenyl)acetate

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